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Clinical Safety Profile of Suramin

The following table consolidates safety information from recent clinical trials and historical data.

Aspect Findings from Recent/Relevant Studies Study Details

General Short-
Term
Tolerability

Generally well-tolerated. Treatment-emergent

adverse events (TEAEs) were typically mild to
moderate in severity [1] [2].

Based on a 2023 Phase I trial in

healthy Chinese volunteers and
a 2023 Phase II trial in children

with Autism Spectrum Disorder
(ASD) [1] [2].

Common
Adverse Events

In ASD trials, the most common AEs were initial
rash and hyperopia (farsightedness). The rash

was self-limited and asymptomatic [3].

Observed in the 2017 SAT-1 trial
(single dose) and the 2023 trial

(multiple doses) [2] [3].

Serious &
Historical
Adverse Events

At high, cumulative doses (as in cancer trials),

suramin is associated with several toxicities.
These include adrenal insufficiency,
coagulopathy, neurotoxicity, anemia, and
peripheral neuropathy [4] [3].

These dose-limiting effects were

observed when blood levels
were maintained above 150
μmol/L for months [3].

Safety in
Specific
Populations

A 2023 trial in children with ASD concluded that
suramin was "generally safe and well tolerated

over 14 weeks" [2].

Study involved 52 boys aged 4-
15 years, receiving three IV

infusions over 8 weeks [2].
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Key Pharmacokinetic Parameters Influencing Safety

Suramin's pharmacokinetics are a critical factor in its safety profile. Its exceptionally long half-life poses a

significant risk for drug accumulation.

Parameter Findings Study Details

Plasma Half-
Life (t₁/₂)

Average 48 days (range: 28 - 105 days) [1] [4]. Based on a 2023 Phase I,
single ascending dose study

in healthy Chinese volunteers
[1] [4].

Elimination Cumulative excretion in urine over 7 days was less
than 4% of the administered dose. It can be detected

in urine for more than 140 days [1] [4].

The same 2023 study
concluded that suramin is

slowly eliminated, mainly by
the kidneys [1] [4].

Therapeutic
Window

Historical data from cancer trials suggests a narrow
therapeutic window. Plasma levels above 350 μg/mL
(≈250 μmol/L) are linked to severe toxicity, while
maintaining levels between 100-300 μg/mL (≈70-210
μmol/L) reduced toxicities without losing efficacy [4].

This informed dosing
schedules in oncology. Low-

dose ASD trials achieved
much lower plasma levels

(e.g., ~12 μmol/L) [4] [3].

Mechanisms of Action & Potential Safety
Considerations

Understanding suramin's diverse mechanisms provides context for both its therapeutic effects and potential

risks.
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Primary Antipurinergic Mechanism Other Documented Mechanisms

Suramin

Antagonizes P2X & P2Y
Purinergic Receptors

Inhibits Death Receptor-Induced
Apoptosis (cell-type specific)

Complex modulation of
Growth Factor Signaling

Inhibits Viral Attachment,
Entry, and Release

Modulates Cell Danger Response (CDR)
& Reduces Neuro-inflammation Improves Mitochondrial Function

Click to download full resolution via product page

The antipurinergic mechanism is the primary basis for its investigation in autism and is linked to its anti-

inflammatory effects [2] [3]. However, other mechanisms like apoptosis inhibition and growth factor

modulation [5] [6] [7] may contribute to the toxicities observed in high-dose, long-term use (e.g., in cancer

trials).

FAQ & Troubleshooting for Researchers

Q1: What is the most critical parameter to monitor in a long-term suramin study? A: The plasma half-

life (~48 days) is the most critical safety parameter. Dosing regimens must account for significant drug

accumulation. Therapeutic Drug Monitoring (TDM) is highly recommended to maintain plasma levels

within a target range and avoid concentrations associated with historical toxicities (>350 μg/mL) [4].

Q2: What are the key organ systems to monitor based on historical data? A: Priorities for monitoring

should include:

Renal Function: As suramin is slowly eliminated by the kidneys, monitor eGFR and for proteinuria

[8] [4].
Adrenal Function: Historical cases of adrenal insufficiency warrant monitoring [3].

Hematological System: Regular checks for anemia and coagulation profiles are advised [4] [3].
Neurological System: Monitor for signs of peripheral neuropathy, especially in extended studies [3].
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Q3: Are there any specific contraindications or drug interactions to consider? A: Yes. Exclude subjects

with pre-existing liver, kidney, heart, or adrenal abnormalities [8] [3]. Suramin has a high affinity for serum

proteins and may interact with other highly protein-bound drugs. One trial specifically excluded participants

taking medications like sulfonamides, chlorpromazine, and anti-coagulants [8].

Q4: My research involves a new indication for suramin. Where should I start with dose selection? A:

Recent clinical trials for non-oncology indications have used significantly lower doses. For a future multiple-

dose study, a 2023 Phase I trial suggested 10 mg/kg or 15 mg/kg could be appropriate [1]. Autism trials have

tested both 10 mg/kg and 20 mg/kg administered via intravenous infusion intermittently (e.g., every 4

weeks) [2]. Starting with these lower-dose regimens and employing an intermittent schedule is prudent to

minimize accumulation risk.

Perspectives and Ongoing Research

The long-term safety profile of suramin, particularly at the lower doses being investigated for new

indications, is not yet fully defined. As of November 2025, at least one Phase 2 clinical trial (STAT-2A) is

actively recruiting to further evaluate the safety and pharmacokinetics of repeat dosing in a pediatric

population with autism [8] [9]. You should consult the latest clinical trial registries for the most current data.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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